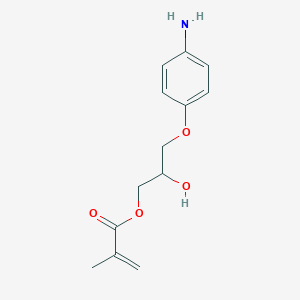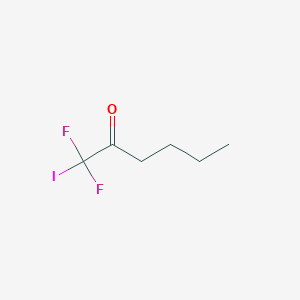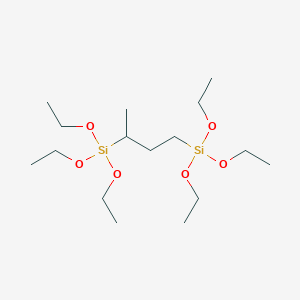
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes an aminophenoxy group, a hydroxypropyl group, and a methylprop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate typically involves multiple steps, starting with the preparation of the aminophenoxy group. This can be achieved through the reaction of 4-aminophenol with appropriate reagents to introduce the aminophenoxy functionality. The hydroxypropyl group can be introduced through a reaction with an epoxide, such as propylene oxide, under basic conditions. Finally, the methylprop-2-enoate group can be added through esterification reactions involving methacrylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminophenoxy group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the aminophenoxy group may yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The hydroxypropyl group can participate in hydrogen bonding and other interactions, while the methylprop-2-enoate group can undergo polymerization or other reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Aminophenoxy)aniline
- Benzene-1,3-diamine
- 5-(1,3-Dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Uniqueness
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Eigenschaften
CAS-Nummer |
140627-12-9 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
[3-(4-aminophenoxy)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO4/c1-9(2)13(16)18-8-11(15)7-17-12-5-3-10(14)4-6-12/h3-6,11,15H,1,7-8,14H2,2H3 |
InChI-Schlüssel |
INKDXWCRVRQFLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(COC1=CC=C(C=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)


![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)



